molecular formula C11H14BrNO4S B5627644 4-Bromo-3-diethylsulfamoylbenzoic acid

4-Bromo-3-diethylsulfamoylbenzoic acid

Cat. No.: B5627644
M. Wt: 336.20 g/mol
InChI Key: BEAOALAOZSAFEN-UHFFFAOYSA-N
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Description

4-Bromo-3-diethylsulfamoylbenzoic acid is an organic compound with the molecular formula C11H14BrNO4S It is a derivative of benzoic acid, where the benzene ring is substituted with a bromine atom and a diethylsulfamoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-3-diethylsulfamoylbenzoic acid typically involves the bromination of 3-diethylsulfamoylbenzoic acid. The reaction is carried out using bromine in the presence of a suitable solvent such as acetic acid. The reaction conditions include maintaining a controlled temperature to ensure selective bromination at the desired position on the benzene ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-3-diethylsulfamoylbenzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can participate in redox reactions, where the sulfamoyl group can be oxidized or reduced under specific conditions.

    Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzoic acids, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

4-Bromo-3-diethylsulfamoylbenzoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Bromo-3-diethylsulfamoylbenzoic acid involves its interaction with molecular targets such as enzymes or receptors. The bromine and sulfamoyl groups can form specific interactions with active sites, leading to inhibition or modulation of biological activity. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

    4-Bromo-3-dimethylsulfamoylbenzoic acid: Similar structure but with dimethylsulfamoyl group instead of diethylsulfamoyl.

    3-Bromo-4-diethylsulfamoylbenzoic acid: Positional isomer with bromine and sulfamoyl groups at different positions.

    4-Chloro-3-diethylsulfamoylbenzoic acid: Chlorine atom instead of bromine.

Uniqueness: 4-Bromo-3-diethylsulfamoylbenzoic acid is unique due to the specific combination of bromine and diethylsulfamoyl groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted applications in research and industry.

Properties

IUPAC Name

4-bromo-3-(diethylsulfamoyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO4S/c1-3-13(4-2)18(16,17)10-7-8(11(14)15)5-6-9(10)12/h5-7H,3-4H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEAOALAOZSAFEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=C(C=CC(=C1)C(=O)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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